![molecular formula C12H10N2O2 B3038117 (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide CAS No. 755036-19-2](/img/structure/B3038117.png)
(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide
Overview
Description
(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide, also known as H3QP, is a novel small molecule that has been studied for its potential roles in various scientific research applications. H3QP is a naturally occurring compound that can be synthesized in the laboratory, and its unique structure and properties make it an attractive choice for a variety of research applications.
Scientific Research Applications
- (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit specific enzymes involved in cancer cell growth and proliferation. By targeting these enzymes, the compound may help suppress tumor progression .
- Inflammation plays a crucial role in various diseases. Studies suggest that (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide possesses anti-inflammatory properties. It may modulate immune responses and reduce inflammation by inhibiting specific pathways or molecules .
- Metalloenzymes are essential for various biological processes. This compound has been explored as a potential inhibitor of specific metalloenzymes, such as matrix metalloproteinases (MMPs). MMPs are involved in tissue remodeling, wound healing, and cancer metastasis .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Researchers have investigated (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide for its neuroprotective properties. It may help prevent oxidative stress and neuronal cell death .
- The compound has demonstrated antibacterial activity against certain pathogens. Investigations have focused on its potential as a novel antibiotic agent. By disrupting bacterial cell membranes or interfering with essential processes, it could combat drug-resistant bacteria .
- Researchers have used (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide as a chemical probe to study enzyme mechanisms. By modifying specific amino acid residues within enzymes, they gain insights into their functions and interactions. This approach contributes to our understanding of biological processes .
Anticancer Properties
Anti-Inflammatory Effects
Metalloenzyme Inhibition
Neuroprotective Effects
Antibacterial Activity
Chemical Biology and Enzyme Mechanisms
properties
IUPAC Name |
(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-16)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8,16H,(H,14,15)/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEOWBGHBQKFDU-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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